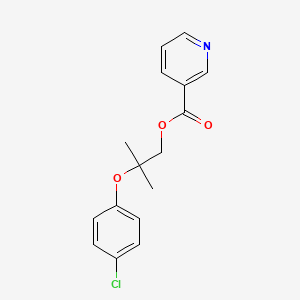
3-Pyridinecarboxylic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester is a chemical compound with the molecular formula C18H18ClNO5. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is also referred to as etofibrate and is used for its lipid-lowering properties .
Preparation Methods
The synthesis of 3-Pyridinecarboxylic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester involves several steps. One common method includes the esterification of 3-pyridinecarboxylic acid with 2-(4-chlorophenoxy)-2-methylpropyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the esterification process .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
3-Pyridinecarboxylic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester undergoes various chemical reactions, including:
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It inhibits microsomal HMG-CoA reductase and cholesterol 7α-hydroxylase activity, which are key enzymes in cholesterol biosynthesis.
Fatty Acid Reesterification: The compound stimulates the rate of fatty acid reesterification in adipose tissue, reducing the release of lipolytic products.
Comparison with Similar Compounds
3-Pyridinecarboxylic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester can be compared with other similar compounds, such as:
Nicotinic Acid Derivatives: These compounds also exhibit lipid-lowering properties but may differ in their specific mechanisms of action and side effect profiles.
Fibrates: Etofibrate is a type of fibrate, which is a class of compounds known for their ability to lower lipid levels.
Properties
CAS No. |
36084-71-6 |
|---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
[2-(4-chlorophenoxy)-2-methylpropyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16ClNO3/c1-16(2,21-14-7-5-13(17)6-8-14)11-20-15(19)12-4-3-9-18-10-12/h3-10H,11H2,1-2H3 |
InChI Key |
OVXWQHGCVNBEEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















